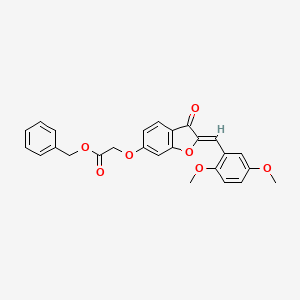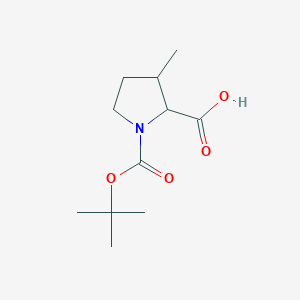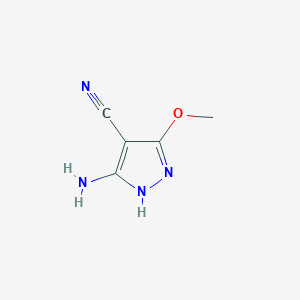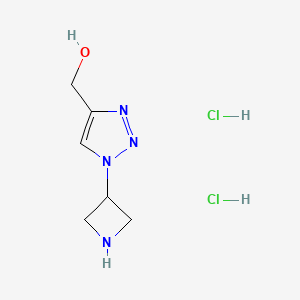
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one, commonly known as CPP, is a synthetic compound that belongs to the family of cathinones, which are psychoactive substances. CPP is a popular research chemical that has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, CPP has been shown to act as a selective dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. This property makes CPP a potential candidate for the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
In pharmacology, CPP has been studied for its potential use as a pharmacological tool to study the dopamine system. CPP has been shown to induce hyperactivity and stereotypy in rodents, which are behaviors that are associated with the activation of the dopamine system. This property makes CPP a useful tool to study the role of dopamine in behavior and cognition.
In medicinal chemistry, CPP has been studied for its potential use as a lead compound to develop new drugs that target the dopamine system. CPP has a unique chemical structure that makes it a potential starting point for the design of new drugs that can selectively target the dopamine transporter.
Mécanisme D'action
CPP acts as a selective dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, CPP can increase the levels of dopamine in the synaptic cleft, which can lead to increased activation of dopamine receptors.
Biochemical and Physiological Effects
CPP has been shown to induce hyperactivity and stereotypy in rodents, which are behaviors that are associated with the activation of the dopamine system. CPP has also been shown to increase locomotor activity, which is a measure of motor function. These effects are consistent with the known effects of dopamine on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments. It has a unique chemical structure that makes it a potential starting point for the design of new drugs that can selectively target the dopamine transporter. CPP is also a useful tool to study the role of dopamine in behavior and cognition. However, CPP has some limitations as well. It is a psychoactive substance that can induce hyperactivity and stereotypy in rodents, which can confound the interpretation of behavioral experiments.
Orientations Futures
There are several future directions for the study of CPP. One direction is the development of new drugs that target the dopamine transporter based on the chemical structure of CPP. Another direction is the use of CPP as a pharmacological tool to study the role of dopamine in behavior and cognition. Finally, the study of the biochemical and physiological effects of CPP can lead to a better understanding of the dopamine system and its role in health and disease.
Méthodes De Synthèse
CPP can be synthesized by reacting 4-cyclopropylpiperidin-1-amine with 3,4-dimethylphenylacetone in the presence of a reducing agent such as sodium borohydride. This method was first reported in 2011 by the research group of David E. Nichols, who is a renowned chemist and pharmacologist.
Propriétés
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-14-3-4-16(13-15(14)2)5-8-19(21)20-11-9-18(10-12-20)17-6-7-17/h3-4,13,17-18H,5-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLLAKNJARANAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)C3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)

![3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366852.png)
